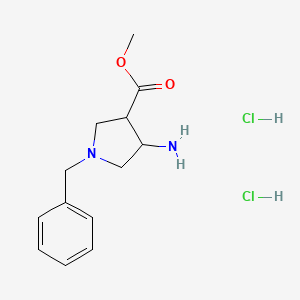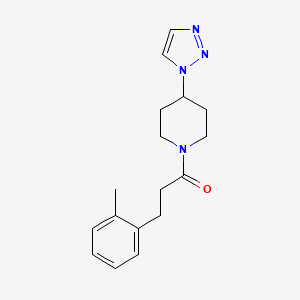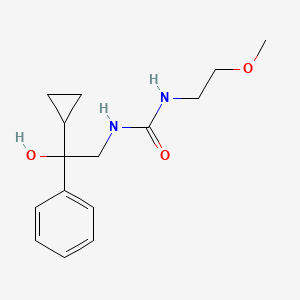![molecular formula C22H23NO6 B2698610 3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951954-75-9](/img/structure/B2698610.png)
3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a chromeno[8,7-e][1,3]oxazin-4(8H)-one group, which is a type of heterocyclic compound. It also contains methoxy groups (OCH3) and an ethyl group (C2H5) attached to different positions on the molecule .科学的研究の応用
Photodimerization and Thermal Behavior
A closely related compound, 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, demonstrates interesting properties such as photodimerization and thermal ring-opening reactions. These behaviors are critical for understanding polymer chemistry and materials science, offering insights into the design of thermally curable monomers with potential applications in polymer synthesis and photolithography. This compound's photodimerization reaction, under UV exposure, and its thermal ring-opening behavior, indicative of its potential as a smart material that responds to environmental stimuli, have been documented in the research conducted by Kiskan and Yagcı (Kiskan & Yagcı, 2007).
Allelochemicals in Agriculture
Further, the study of compounds with the benzoxazine core, such as the mentioned chemical, extends into the field of agriculture, particularly in the synthesis and application of allelochemicals. These compounds, including benzoxazinones and their derivatives, are known for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. Research into the isolation, synthesis, and ecological roles of these compounds underlines their potential utility in developing natural herbicides and pesticides, contributing to sustainable agricultural practices. Macias et al. have extensively reviewed these applications, highlighting the agronomic utility and synthetic methodologies for obtaining these compounds in significant quantities for research and application (Macias et al., 2006).
Crystal Structures and Electrochemical Properties
Another area of interest is the study of dihydro-benzoxazine dimer derivatives, focusing on their crystal structures and electrochemical properties. These investigations are essential for understanding the molecular interactions and stability of these compounds under various conditions, which is crucial for their application in material science, catalysis, and electrochemical devices. The work by Suetrong et al. on dihydro-benzoxazine dimer derivatives sheds light on how chemical functionalities influence their crystal structures and electrochemical behavior, providing a foundation for developing new materials with tailored properties (Suetrong et al., 2021).
作用機序
Safety and Hazards
将来の方向性
Given the lack of information about this compound, future research could focus on elucidating its synthesis, physical and chemical properties, and potential applications. It could be of interest in fields such as medicinal chemistry, given the presence of functional groups often found in bioactive compounds .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-25-9-8-23-11-16-18(29-13-23)7-5-15-21(24)17(12-28-22(15)16)14-4-6-19(26-2)20(10-14)27-3/h4-7,10,12H,8-9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHNYJQBZYRHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2698532.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2698535.png)
![2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2698537.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2698538.png)


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2698543.png)
![2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide](/img/structure/B2698546.png)

![9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2698549.png)
![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)